mGluR2 agonist 1 (hydrochloride)
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Overview
Description
mGluR2 agonist 1 (hydrochloride): is a potent and selective agonist for metabotropic glutamate receptor subtype 2 (mGluR2). Metabotropic glutamate receptors are a type of glutamate receptor that are active through an indirect metabotropic process. These receptors are part of the group C family of G-protein-coupled receptors (GPCRs) and play a crucial role in modulating synaptic transmission and neuronal excitability .
Preparation Methods
The synthesis of mGluR2 agonist 1 (hydrochloride) involves several steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically involves the use of specific reagents and catalysts under controlled conditions to ensure the desired chemical transformations. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
mGluR2 agonist 1 (hydrochloride) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts such as palladium on carbon, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
mGluR2 agonist 1 (hydrochloride) has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of metabotropic glutamate receptors.
Biology: It is used to investigate the role of mGluR2 in various biological processes, including synaptic transmission and neuronal excitability.
Medicine: It has potential therapeutic applications in the treatment of neurological and psychiatric disorders, such as schizophrenia and anxiety.
Industry: It is used in the development of new drugs and therapeutic agents targeting metabotropic glutamate receptors
Mechanism of Action
mGluR2 agonist 1 (hydrochloride) exerts its effects by binding to and activating metabotropic glutamate receptor subtype 2 (mGluR2). This activation leads to the inhibition of adenylate cyclase activity, resulting in a decrease in the levels of cyclic adenosine monophosphate (cAMP). The reduction in cAMP levels modulates various intracellular signaling pathways, ultimately affecting synaptic transmission and neuronal excitability .
Comparison with Similar Compounds
mGluR2 agonist 1 (hydrochloride) can be compared with other similar compounds, such as:
LY379268: Another selective agonist for mGluR2, used in research to study the effects of mGluR2 activation.
LY354740: A selective agonist for mGluR2 and mGluR3, used in research to investigate the role of these receptors in various biological processes.
LY341495: A selective antagonist for mGluR2 and mGluR3, used to study the inhibitory effects on these receptors.
The uniqueness of mGluR2 agonist 1 (hydrochloride) lies in its high selectivity and potency for mGluR2, making it a valuable tool for studying the specific functions and therapeutic potential of this receptor .
Properties
Molecular Formula |
C7H12ClNO4 |
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Molecular Weight |
209.63 g/mol |
IUPAC Name |
(1R,2R)-2-[(S)-amino(carboxy)methyl]-1-methylcyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C7H11NO4.ClH/c1-7(6(11)12)2-3(7)4(8)5(9)10;/h3-4H,2,8H2,1H3,(H,9,10)(H,11,12);1H/t3-,4-,7+;/m0./s1 |
InChI Key |
QWPZQJSGAWBTFK-WVADXRAYSA-N |
Isomeric SMILES |
C[C@]1(C[C@H]1[C@@H](C(=O)O)N)C(=O)O.Cl |
Canonical SMILES |
CC1(CC1C(C(=O)O)N)C(=O)O.Cl |
Origin of Product |
United States |
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